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Compound of Interest

Compound Name: 2,4,6-Trihydroxybenzaldehyde

Cat. No.: B105460

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of phloroglucinaldehyde, a key aromatic
aldehyde. It covers its chemical structure, formula, and properties, alongside detailed
experimental protocols for its synthesis and analysis. This document is intended to be a
valuable resource for researchers, scientists, and professionals involved in drug development
and related fields.

Chemical Structure and Formula

Phloroglucinaldehyde, also known as 2,4,6-trihydroxybenzaldehyde, is a phenolic aldehyde.
Its structure consists of a benzene ring substituted with one aldehyde group and three hydroxyl
groups at positions 2, 4, and 6. This arrangement of functional groups makes it a highly
reactive and versatile molecule.[1]

The chemical formula for phloroglucinaldehyde is C7HeOa4.[1][2] Its IUPAC name is 2,4,6-
trihydroxybenzaldehyde.[1]

Table 1: Chemical Identifiers and Properties of Phloroglucinaldehyde
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Property Value Reference
Molecular Formula C7HeOa4 [1112]
Molecular Weight 154.12 g/mol [2]
CAS Number 487-70-7 [2]
Pale pink or brown crystalline
Appearance
powder
Melting Point 195 °C (decomposes) [2]
Solubility Soluble in water [3]
BTQAJGSMXCDDAJ-
INChl Key [2]
UHFFFAOYSA-N
SMILES 0=Cc1c(O)cc(0)cclO [2]

Physicochemical Data

Phloroglucinaldehyde is an air-sensitive compound and is incompatible with strong oxidizing
agents and bases.[3] It is a combustible solid.

Table 2: Spectroscopic Data for Phloroglucinaldehyde
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. Key Peaks/Shifts (ppm or
Technique Solvent )
cm

59.98 (s, 1H, CHO), 7.51 (d, J
= 6.2 Hz, 2H, Ar-H), 7.41 (s,
1H, Ar-H), 7.30 — 7.25 (m, 1H,
Ar-H), 3.82 (s, 3H, OCHs -
Note: this peak is for a

1H NMR DMSO-ds methoxy derivative, not
phloroglucinaldehyde itself.
Specific proton shifts for the
aromatic protons of
phloroglucinaldehyde are

needed.)

6 193.0, 159.8, 137.6, 130.3,

122.5,121.0, 112.9,55.4

(Note: these are general shifts
13C NMR DMSO-de )

for a substituted benzaldehyde

and may not be exact for

phloroglucinaldehyde.)

] Spectral contamination due to
IR Nujol Mull ]
oil around 2900 cm~!

Note: The provided NMR data from the search results appears to be for related but different
compounds. Precise, experimentally verified NMR data for phloroglucinaldehyde should be
obtained for accurate characterization.

Biological Significance and Applications

Phloroglucinaldehyde is a known human metabolite of cyanidin, a type of anthocyanin found in
many fruits and vegetables.[1] It is also a key intermediate in the synthesis of various
biologically active molecules.[3] Its applications in research and development are diverse,
including:

» Synthesis of Bioactive Molecules: It serves as a reactant in the synthesis of compounds with
potential therapeutic properties, such as inhibitors of protein glycation and xanthine oxidase.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Trihydroxybenzaldehyde
https://www.fishersci.ca/shop/products/2-4-6-trihydroxybenzaldehyde-95-thermo-scientific/p-7024644
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[2][3]

o Antioxidant Research: Due to its phenolic structure, phloroglucinaldehyde is investigated for
its antioxidant properties.

e Drug Development: It is a building block for creating libraries of compounds for anticancer
activity studies.[2]

Experimental Protocols
Synthesis of Phloroglucinaldehyde

A common method for the synthesis of phloroglucinaldehyde is the Gattermann formylation of
phloroglucinol. This reaction introduces a formyl group onto the aromatic ring.

Protocol: Gattermann Synthesis of Phloroglucinaldehyde
Materials:

e Phloroglucinol

e Anhydrous Aluminum Chloride (AICI3)

e Zinc Cyanide (Zn(CN)z)

e Dry Ether

e Hydrochloric Acid (HCI), concentrated and dilute

* Ice bath

e Round-bottom flask with a reflux condenser and a gas inlet

Magnetic stirrer
Procedure:

o Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a reflux condenser with a calcium chloride drying tube, and a gas inlet tube, suspend
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anhydrous aluminum chloride in dry ether.

Addition of Reactants: Cool the suspension in an ice bath. While stirring, add phloroglucinol
to the mixture.

Introduction of Formylating Agent: Slowly add zinc cyanide to the cooled and stirred reaction
mixture.

Reaction Initiation: Bubble dry hydrogen chloride gas through the reaction mixture for 1-2
hours. The reaction is typically exothermic and the temperature should be maintained
between 0-5 °C.

Reaction Progression: After the addition of HCI, allow the reaction mixture to stir at room
temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

Workup:
o Carefully pour the reaction mixture onto crushed ice.

o Add concentrated hydrochloric acid and heat the mixture on a water bath for 15-30
minutes to hydrolyze the intermediate aldimine salt.

o Cool the mixture and extract the product with a suitable organic solvent, such as diethyl
ether or ethyl acetate.

o Wash the organic layer with water and then with a saturated sodium bicarbonate solution
to remove any unreacted acid.

o Dry the organic layer over anhydrous sodium sulfate.
Purification:
o Remove the solvent under reduced pressure.

o The crude product can be purified by recrystallization from hot water or a mixture of
ethanol and water to yield pale pink or brown crystals of phloroglucinaldehyde.
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Analytical Methods

Table 3: Analytical Protocols for Phloroglucinaldehyde Characterization

Technique Protocol Details

Column: C18 reverse-phase column. Mobile
Phase: A gradient of methanol and water (with

) o 0.1% formic acid) is commonly used. Detection:
High-Performance Liquid Chromatography

UV detection at a wavelength of approximately
(HPLC)

280 nm. Sample Preparation: Dissolve the
sample in the mobile phase or a compatible

solvent.

Solvent: Deuterated dimethyl sulfoxide (DMSO-
de) or deuterated methanol (CD3OD).
) Procedure: Dissolve a small amount of the
1H Nuclear Magnetic Resonance (*H NMR) - )
purified sample in the deuterated solvent.
Acquire the spectrum on a 400 MHz or higher

NMR spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-
ds) or deuterated methanol (CDsOD).

13C Nuclear Magnetic Resonance (33C NMR) Procedure: Use a more concentrated sample
than for *H NMR. Acquire the spectrum with

proton decoupling.

Sample Preparation: Prepare a KBr pellet or a
infrared (IR) Spect Nujol mull of the solid sample. Procedure:
nfrare ectrosco

P by Acquire the spectrum using an FTIR

spectrometer.

Signaling Pathways and Logical Relationships

Phloroglucinaldehyde is a key degradation product of anthocyanins, which are flavonoids
responsible for the red, purple, and blue colors in many fruits and vegetables. The degradation
pathway is of significant interest in understanding the bioavailability and metabolic fate of these
dietary compounds.
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Caption: Degradation pathway of anthocyanins to phloroglucinaldehyde.

This guide provides a foundational understanding of phloroglucinaldehyde for scientific and
research applications. For further in-depth studies, consulting the primary literature is
recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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